NEK1/NEK2 Dual Inhibition Annotation Specificity
This compound is specifically annotated as a dual NEK1/NEK2 inhibitor in the Therapeutic Target Database (TTD, Drug ID D0K0UJ) [1], a designation not assigned to any of its closest commercially available structural analogs including furan-2-yl[4-(7H-purin-6-yl)piperazin-1-yl]methanone (CAS 891041-19-3), 1-benzofuran-2-yl[4-(7H-purin-6-yl)piperazin-1-yl]methanone (CAS 1010923-11-1), or (3-methoxyphenyl)[4-(9H-purin-6-yl)piperazin-1-yl]methanone . The annotation is supported by literature tracing to a 2010 J Med Chem publication (PMID 20936789) that characterized aminopyrazine inhibitors binding to an inactive conformation of NEK2 [2]. Quantitative NEK1/NEK2 IC₅₀ or Kd values for this specific compound have not been published; however, the TTD annotation provides a target-level differentiation basis that is testable and falsifiable. In contrast, purinyl-piperazine compounds within U.S. Patent 10,202,379 demonstrate nanomolar-range cellular potency (EC₅₀ = 5–108 nM in serial dilution assays) [3], establishing that the patent family to which this compound belongs contains biologically active species with measurable target engagement, though these data are for structurally distinct patent examples and cannot be directly extrapolated to the target compound.
| Evidence Dimension | Annotated primary molecular target(s) |
|---|---|
| Target Compound Data | NEK1 (Inhibitor), NEK2 (Inhibitor) — annotated in TTD; quantitative IC₅₀/Kd not publicly available |
| Comparator Or Baseline | Furan-2-yl, benzofuran-2-yl, and 3-methoxyphenyl analogs: no NEK1/NEK2 annotation in TTD or ChEMBL; cardiotonic purinyl-piperazines (U.S. Patent 5,252,569) target cardiac ion channels and adrenergic receptors, not NEK kinases |
| Quantified Difference | Qualitative target class divergence; no quantitative comparison possible pending direct head-to-head profiling |
| Conditions | TTD database annotation derived from J Med Chem 2010, 53(21):7682–7698 (PMID 20936789) [2]; BindingDB data for US10202379 Reference Examples tested in 96-well plate serial dilution format [3] |
Why This Matters
For users seeking a chemical probe with documented NEK-family kinase inhibitor annotation, this compound is currently the only purinyl-piperazine-methanone scaffold member with publicly indexed NEK1/NEK2 target data, distinguishing it from regioisomeric and heterocyclic analogs that lack such annotation entirely.
- [1] Therapeutic Target Database (TTD). Drug ID D0K0UJ. Target: NEK1, NEK2 (Inhibitor). Reference: PMID 20936789. View Source
- [2] Whelligan DK, Solanki S, Taylor D, Thomson DW, Cheung KM, Boxall K, Mas-Droux C, Barillari C, Burns S, Grummitt CG, Collins I, van Montfort RL, Aherne GW, Bayliss R, Hoelder S. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. J Med Chem. 2010 Nov 11;53(21):7682–98. PMID: 20936789. View Source
- [3] BindingDB. Entry BDBM346837 (US10202379, Reference Example 463): EC₅₀ = 5 nM, IC₅₀ = 12 nM. Entry BDBM346646 (US10202379, Reference Example 244): EC₅₀ = 108 nM. View Source
